molecular formula C11H9NO2 B1606835 1-(3-Methylphenyl)-1h-pyrrole-2,5-dione CAS No. 20299-79-0

1-(3-Methylphenyl)-1h-pyrrole-2,5-dione

Cat. No. B1606835
CAS RN: 20299-79-0
M. Wt: 187.19 g/mol
InChI Key: PRZFFHNZHXGTRC-UHFFFAOYSA-N
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Description

“1-(3-Methylphenyl)-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C<sub>11</sub>H<sub>9</sub>NO. It is also known by other names such as “3-Methyl-1-phenylpyrrole-2,5-dione” or “3-Methyl-1-phenyl-2,5-pyrroledione”. This compound belongs to the class of pyrrole derivatives and exhibits interesting properties due to its aromatic ring structure.



Synthesis Analysis

The synthesis of “1-(3-Methylphenyl)-1H-pyrrole-2,5-dione” can be achieved through various methods. One common approach involves the condensation of an appropriate ketone (such as acetophenone) with an amino acid (such as glycine) under acidic conditions. The reaction proceeds via cyclization to form the pyrrole ring. Further purification and isolation steps yield the final product.



Molecular Structure Analysis

The molecular structure of “1-(3-Methylphenyl)-1H-pyrrole-2,5-dione” consists of a pyrrole ring with a phenyl group attached at the 3-position. The nitrogen atom in the pyrrole ring contributes to its aromaticity. The compound’s planar structure allows for resonance stabilization.



Chemical Reactions Analysis

“1-(3-Methylphenyl)-1H-pyrrole-2,5-dione” can participate in various chemical reactions. For example:



  • Electrophilic substitution : The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

  • Reduction : The carbonyl group can be reduced to form the corresponding alcohol.

  • Cyclization : The pyrrole ring can participate in cyclization reactions to form derivatives with different substituents.



Physical And Chemical Properties Analysis


  • Melting point : The compound typically melts at a specific temperature.

  • Solubility : It may dissolve in certain solvents.

  • Stability : The compound’s stability under various conditions is essential for its practical use.


Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives like 1-(4-methylphenyl)-1H-pyrrole-2,5-dione have been studied for their potential as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives have shown good inhibitory action, with the efficiency increasing with concentration. Their adsorption on steel surfaces mainly involves a chemisorption process (Zarrouk et al., 2015).

Medical Research

4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared and studied as inhibitors of glycolic acid oxidase, which are significant in medical research, particularly for their potential application in treating conditions like ethylene glycol poisoning (Rooney et al., 1983).

Electronic and Photovoltaic Applications

1H-pyrrole-2,5-dione derivatives are used in electronic and photovoltaic applications. For instance, they are utilized as electron transport layers in polymer solar cells, contributing to higher power conversion efficiencies due to their electron-deficient nature and planar structure (Hu et al., 2015).

Luminescent Polymers

These compounds have been incorporated into polymers, resulting in materials with strong fluorescence and potential applications in optoelectronics. The polymers exhibit different optical and electrochemical properties based on their molecular structures (Zhang & Tieke, 2008).

Photoluminescent Conjugated Polymers

A series of π-conjugated polymers and copolymers containing 1H-pyrrole-2,5-dione units have been synthesized, showing strong photoluminescence and photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Optical and Electronic Properties

The optical and electronic properties of 1H-pyrrole-2,5-dione derivatives have been extensively studied. These properties are influenced by the substitution patterns on the molecule, affecting their potential use in materials science and electronics (Zhang et al., 2009).

Solubility Studies for Energy Materials

Studies on the solubilities of certain derivatives in various solvents have provided insights into their application in bulk heterojunction systems for energy conversion, particularly in solar cells (Walker et al., 2011).

Safety And Hazards


  • Skin corrosion : “1-(3-Methylphenyl)-1H-pyrrole-2,5-dione” can cause severe skin burns.

  • Eye damage : It can lead to serious eye damage.

  • Precautions : Proper protective measures (gloves, eye protection) are necessary when handling this compound.


Future Directions

Further research could explore:



  • Biological activity : Investigate potential applications in medicine or materials science.

  • Derivatives : Synthesize modified versions for improved properties.

  • Environmental impact : Assess its effects on the environment.


Remember to consult relevant scientific literature for more detailed information. 🌟


properties

IUPAC Name

1-(3-methylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZFFHNZHXGTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289665
Record name 1-(3-methylphenyl)-1h-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)-1h-pyrrole-2,5-dione

CAS RN

20299-79-0
Record name 20299-79-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-methylphenyl)-1h-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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